molecular formula C10H13ClN2O B1352254 4-chloro-N-(6-methylpyridin-2-yl)butanamide CAS No. 540796-37-0

4-chloro-N-(6-methylpyridin-2-yl)butanamide

Cat. No.: B1352254
CAS No.: 540796-37-0
M. Wt: 212.67 g/mol
InChI Key: FCMWVGDPKDWOAU-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-methylpyridin-2-yl)butanamide ( 540796-37-0) is a high-purity chemical reagent with a molecular formula of C 10 H 13 ClN 2 O and a molecular weight of 212.68 g/mol . This compound features a pyridine ring, a privileged scaffold in medicinal chemistry known for contributing to diverse biological activities, and a chloroalkyl chain that offers a versatile handle for further synthetic modification . This makes it a valuable chemical intermediate for researchers working in lead optimization and the synthesis of more complex molecules for biological screening . Its structural features suggest potential for development in areas such as agrochemical and pharmaceutical research , where pyridine-containing compounds are frequently explored for their bioactive properties . The compound complies with key drug-likeness filters, possessing a calculated LogP of approximately 1.9-2.4, three rotatable bonds, and one hydrogen bond donor . Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-(6-methylpyridin-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-8-4-2-5-9(12-8)13-10(14)6-3-7-11/h2,4-5H,3,6-7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMWVGDPKDWOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409284
Record name 4-chloro-N-(6-methylpyridin-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540796-37-0
Record name 4-chloro-N-(6-methylpyridin-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-methylpyridin-2-yl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobutyryl chloride and 6-methyl-2-aminopyridine.

    Reaction: The 4-chlorobutyryl chloride is reacted with 6-methyl-2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include substituted amides, thioamides, or ethers.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include primary amines or other reduced forms.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
4-Chloro-N-(6-methylpyridin-2-yl)butanamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or functionalities. This compound is particularly valuable in developing new materials and specialty chemicals.

Synthetic Routes
The synthesis typically involves the reaction of 4-chlorobutyryl chloride with 6-methyl-2-aminopyridine in the presence of a base such as triethylamine, using dichloromethane as a solvent. The purification process often includes recrystallization or column chromatography to ensure high purity.

Biological Research Applications

Potential Biological Activity
Research has indicated that this compound may exhibit significant biological activity. It is being investigated for its interactions with various biomolecules, which could lead to potential therapeutic applications.

Mechanism of Action
The mechanism of action is believed to involve binding to specific enzymes or receptors, potentially modulating their activity. The presence of the chloro and pyridinyl groups may enhance its binding affinity to biological targets, making it a candidate for drug development.

Medicinal Applications

Drug Discovery
This compound is being explored as a lead compound in drug discovery efforts aimed at developing new therapeutic agents. Its structural characteristics suggest it may be effective against certain diseases, although specific therapeutic targets are still under investigation.

Case Studies in Drug Development
Several studies have focused on compounds structurally related to this compound, revealing promising results in preclinical models. For instance, derivatives have shown potential in inhibiting cancer cell proliferation, indicating that this compound could be part of future cancer therapies .

Industrial Applications

Specialty Chemicals Production
In an industrial context, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications that require specific chemical functionalities.

Table 1: Synthesis Overview

StepDescription
Starting Materials4-chlorobutyryl chloride, 6-methyl-2-aminopyridine
Reaction ConditionsBase: Triethylamine; Solvent: Dichloromethane; Controlled temperature
Purification MethodsRecrystallization; Column chromatography
Study FocusFindings
Binding AffinityCompounds similar to this one showed significant binding to target proteins
Anticancer PotentialIn vitro studies indicated inhibition of cancer cell lines
MechanismInteraction with enzyme pathways involved in cell proliferation

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets. The chloro and pyridinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-chloro-N-(6-methylpyridin-2-yl)butanamide vary in substituents, synthesis pathways, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Butanamide Derivatives

Compound Name Substituent/Backbone Molecular Formula Key Data/Applications Reference
This compound 6-methylpyridin-2-yl C₁₁H₁₃ClN₂O Discontinued research chemical; used in structural studies .
4-Chloro-N-(3-methoxy-2-methylphenyl)butanamide 3-methoxy-2-methylphenyl C₁₂H₁₆ClNO₂ Intermediate in synthesizing pyrrolidin-2-ones (85% yield in amidation step) .
4-Chloro-N-(4-bromophenyl)butanamide (6c) 4-bromophenyl C₁₀H₁₁BrClNO Characterized by IR, ¹H NMR (δ 7.47–7.38, aromatic protons), and MS (m/z 313/315) .
4-Chloro-N-(thiazol-2-yl)butanamide thiazol-2-yl C₇H₉ClN₂OS Safety data indicates hazards (skin/eye irritation; GHS-compliant SDS) .
4-Chloro-N-(2,6-dimethylphenyl)butanamide 2,6-dimethylphenyl C₁₂H₁₆ClNO Listed in safety regulations (CAS 77470-76-9) .
4-Chloro-N-(9,10-dioxoanthracen-6-yl)butanamide (9c) 9,10-dioxoanthracen-6-yl C₁₈H₁₃ClNO₃ Exhibits distinct ¹³C NMR signals (δ 162.6 for carbonyl, δ 128–137 for aromatic C) .
4-Chloro-N-(4-methoxynaphthalen-2-yl)butanamide 4-methoxynaphthalen-2-yl C₁₅H₁₆ClNO₂ Cyclized to pyrrolidin-2-one with low yield (19.19%) using NaH .

Key Observations:

Synthetic Yields: The 3-methoxy-2-methylphenyl derivative (85% yield in amidation) demonstrates higher efficiency compared to the 4-methoxynaphthalen-2-yl analog (19.19% cyclization yield), likely due to steric or electronic effects of substituents . Sodium hydride-mediated cyclization is a common but variable method for forming pyrrolidinones .

Safety and Regulatory Profiles :

  • Thiazol-2-yl and 2,6-dimethylphenyl derivatives are associated with specific hazards (e.g., skin irritation), necessitating GHS-compliant handling .
  • Anthracenyl derivatives (e.g., 9c) may pose challenges in solubility due to extended aromatic systems .

Spectroscopic Characterization :

  • ¹H NMR data for the 4-bromophenyl analog (δ 7.47–7.38 for aromatic protons) contrasts with anthracenyl derivatives (δ 128–137 for aromatic carbons), reflecting substituent-dependent shifts .

Biological Activity

4-Chloro-N-(6-methylpyridin-2-yl)butanamide is a chemical compound with the molecular formula C10H13ClN2OC_{10}H_{13}ClN_2O. It features a chloro group and a pyridine moiety, which contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro group enhances the compound's lipophilicity, which may facilitate its ability to penetrate cellular membranes and interact with intracellular targets. Additionally, the methylpyridine moiety can influence binding affinity and selectivity towards various biological targets.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that derivatives of butanamide can possess significant antibacterial and antifungal properties.
  • Neuroactive Effects : Some compounds in this class have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.
  • Anti-inflammatory Properties : Certain analogs have demonstrated the ability to reduce inflammation in various biological models.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various butanamide derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Neuropharmacological Research : In a series of experiments aimed at understanding the neuropharmacological effects of butanamide derivatives, this compound was found to enhance GABAergic transmission, which is crucial for its potential application in treating epilepsy and anxiety disorders.
  • Inflammation Models : In vitro studies using macrophage cell lines showed that this compound significantly reduced pro-inflammatory cytokine production, indicating its potential use in inflammatory diseases.

Data Table

PropertyValue
Molecular FormulaC10H13ClN2O
Molecular Weight216.68 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol
Biological ActivitiesAntimicrobial, Neuroactive, Anti-inflammatory

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its efficacy and reduce toxicity. Modifications at the butanamide moiety have been shown to improve binding affinity to target receptors, leading to increased potency in biological assays.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-chloro-N-(6-methylpyridin-2-yl)butanamide?

The compound is typically synthesized via multi-step reactions, including:

  • Amide bond formation : Reacting 4-chlorobutanoyl chloride with 6-methylpyridin-2-amine under anhydrous conditions in the presence of a base (e.g., triethylamine) to drive the reaction .
  • Purification : Column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
  • Characterization : Confirmation via 1H^1H-NMR (e.g., methyl group resonance at δ ~2.5 ppm) and FT-IR (amide C=O stretch at ~1650–1700 cm1^{-1}) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Planar geometry : The pyridine and amide moieties lie in a common plane (r.m.s. deviation = 0.096 Å), with the chloro group deviating by 0.940 Å .
  • Intermolecular interactions : N–H···N hydrogen bonds form R22_2^2(8) dimers, while C–H···O interactions create C(4) chains along the [100] crystallographic axis .

Q. Which spectroscopic and analytical methods are critical for validating the compound’s purity and structure?

Key techniques include:

  • Elemental analysis : To confirm %C, %H, and %N within ±0.3% of theoretical values.
  • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z = 242.7 [M+H]+^+.
  • High-resolution NMR : Distinct signals for the methylpyridinyl group (δ 2.5 ppm, singlet) and amide proton (δ 8.3 ppm, broad) .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the chloro position?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates.
  • Monitoring : Real-time tracking via TLC (Rf_f ~0.4 in ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies resolve contradictions in reported biochemical activity data for this compound?

  • Comparative assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
  • Structural analogs : Synthesize derivatives (e.g., replacing the chloro group with bromo) to isolate structure-activity relationships (SAR).
  • Pathway analysis : Use transcriptomics or proteomics to identify off-target effects in bacterial proliferation assays .

Q. How do structural features (e.g., chloro and methyl groups) influence binding to bacterial enzyme targets like acps-pptase?

  • Chloro group : Enhances electrophilicity for covalent interactions with catalytic cysteine residues.
  • Methylpyridinyl moiety : Stabilizes π-π stacking with aromatic residues (e.g., Tyr154) in the enzyme’s active site.
  • Validation : Docking simulations (AutoDock Vina) combined with mutagenesis studies (e.g., Cys → Ser mutants) .

Q. What advanced analytical techniques are used to study degradation products under oxidative conditions?

  • LC-MS/MS : Identifies oxidized metabolites (e.g., carboxylic acid derivatives at m/z = 258.7).
  • EPR spectroscopy : Detects radical intermediates during peroxide-mediated degradation.
  • Kinetic studies : Pseudo-first-order rate constants (kobs_{\text{obs}}) calculated under varying pH and temperature .

Methodological Notes

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SC-XRD for structure vs. NMR for dynamic behavior).
  • Experimental design : Include control groups (e.g., unsubstituted butanamide analogs) to isolate functional group contributions .
  • Ethical considerations : Adhere to ACS Ethical Guidelines for handling hazardous intermediates (e.g., chlorinated reagents) .

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